7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent addition of various substituents. The synthetic route typically involves the use of reagents such as methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield alcohols or amines .
Scientific Research Applications
7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria . In medicine, it is being investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme E. coli MurB, which is involved in bacterial cell wall synthesis, leading to its antimicrobial activity . In cancer cells, it may inhibit pathways involved in cell proliferation and survival, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives, which may have different substituents on the core structure. These compounds can vary in their biological activity and specificity for different molecular targets.
Biological Activity
The compound 7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound includes several functional groups that may contribute to its biological activity. The presence of thiazolidinone and pyrimidine rings is particularly noteworthy, as these structures are often associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinediones, including those similar to the compound , exhibit significant antimicrobial properties. For instance, compounds with a thiazolidinedione nucleus have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Thiazolidinedione Compounds
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound A | E. coli | 0.004 mg/mL | |
Compound B | S. aureus | 0.008 mg/mL | |
Compound C | B. subtilis | 0.03 mg/mL |
These findings suggest that the compound may possess similar antimicrobial properties, potentially making it a candidate for further investigation in treating bacterial infections.
The biological activity of the compound can be attributed to its ability to inhibit key enzymes or pathways within microbial cells. For example, thiazolidinedione derivatives have been shown to interfere with metabolic processes in bacteria, leading to cell death. Molecular docking studies indicate that such compounds can bind effectively to target sites within bacterial enzymes, disrupting their function.
Case Studies
- Study on Antibacterial Properties : A study evaluating N-Derivatives of thiazolidinediones found that several compounds exhibited MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin. The most effective compound had an MIC ranging from 0.004 to 0.03 mg/mL against various bacterial strains, indicating a strong potential for clinical applications in antibiotic development .
- Antifungal Activity : In another study focusing on antifungal properties, compounds structurally related to the target compound demonstrated good to excellent antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The MIC values ranged from 0.004 to 0.06 mg/mL, highlighting their effectiveness in inhibiting fungal growth .
Properties
Molecular Formula |
C24H30N4O4S2 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O4S2/c1-15(2)31-11-5-9-25-21-18(22(29)27-13-16(3)7-8-20(27)26-21)12-19-23(30)28(24(33)34-19)14-17-6-4-10-32-17/h7-8,12-13,15,17,25H,4-6,9-11,14H2,1-3H3/b19-12- |
InChI Key |
BAGGBOZHXYOIAL-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCCOC(C)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCCOC(C)C)C=C1 |
Origin of Product |
United States |
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